

St 587: Application Notes and Protocols for Neuroscience Research

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Compound of Interest

Compound Name: **St 587**

Cat. No.: **B1682476**

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Introduction

St 587, a derivative of imidazolidine, is a potent and highly selective α 1-adrenoceptor agonist. [1][2] In the field of neuroscience, it serves as a valuable tool for investigating the physiological and pathological roles of α 1-adrenergic signaling in the central and peripheral nervous systems. This document provides detailed application notes and experimental protocols for the use of **St 587** in neuroscience research.

St 587's primary mechanism of action is the activation of α 1-adrenoceptors, which are Gq/11 protein-coupled receptors.[3] This activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, IP3 triggers the release of intracellular calcium, a key event in many neuronal processes. While being a potent α 1-agonist, **St 587** also exhibits α 2-adrenoceptor blocking properties, a factor to consider in experimental design.[4]

Data Presentation

The following tables summarize the available quantitative data for **St 587**, providing a reference for its pharmacological profile.

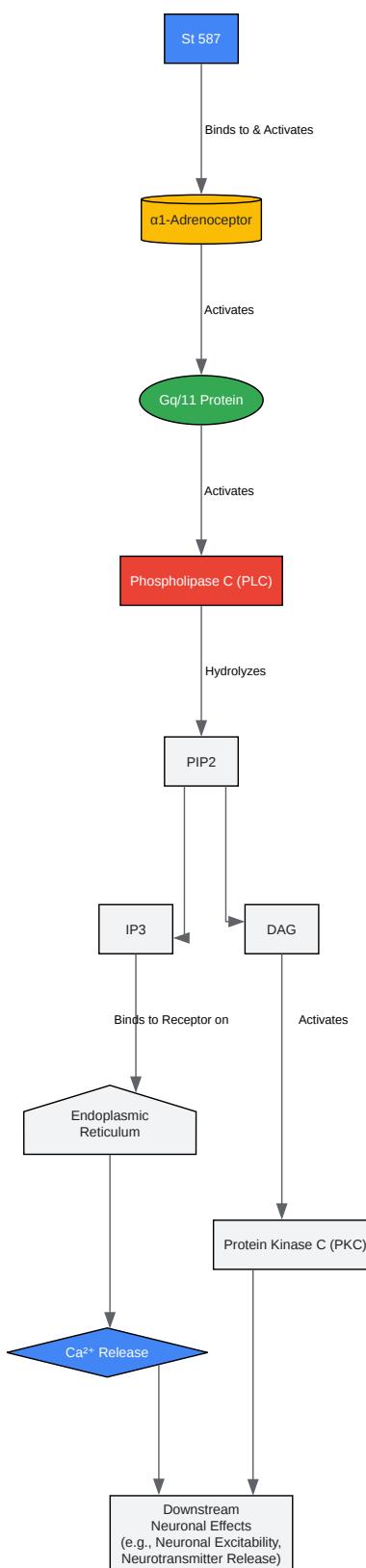
Table 1: Pharmacological Profile of **St 587**

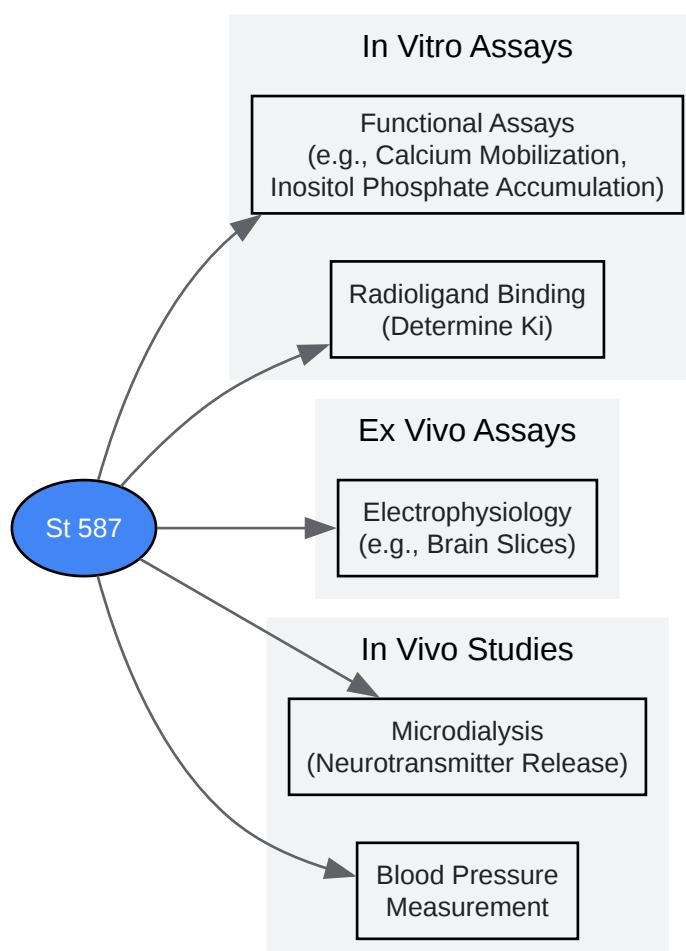
Parameter	Value	Species/Tissue	Notes	Reference
α1-Adrenoceptor Activity (pA2 of Prazosin)	8.41 ± 0.03	Rat vas deferens	Prazosin competitively antagonized the twitch responses induced by St 587.	[1]
α2-Adrenoceptor Activity	Antagonist	Rat, Dog, Mouse	St 587 antagonized the effects of the α2-agonist B-HT 920.	[4]

Note: Specific Ki and EC50 values for **St 587** at individual α1-adrenoceptor subtypes (α1A, α1B, α1D) are not readily available in the public domain.

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and experimental applications of **St 587**, the following diagrams are provided.





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References

- 1. Effects of St-587 on the alpha-adrenoceptors in the bisected rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presynaptic activity of the imidazolidine derivative ST 587, a highly selective alpha 1-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtypes of functional α 1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha 2-adrenoceptor blocking properties of the alpha 1-selective agonist 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine (St 587) - PubMed [pubmed.ncbi.nlm.nih.gov]
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